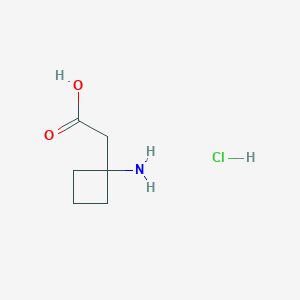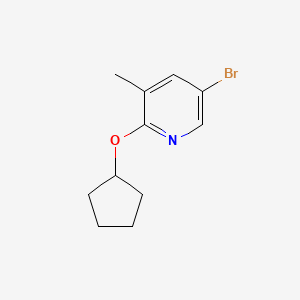
2-(1-Aminocyclobutyl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(1-Aminocyclobutyl)acetic acid hydrochloride, also known as ACBC, is an amino acid derivative. It has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62 g/mol .
Molecular Structure Analysis
The InChI code for 2-(1-Aminocyclobutyl)acetic acid hydrochloride is1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h4-5H,1-3,7H2,(H,8,9);1H . This indicates the presence of a cyclobutyl group attached to an amino group, and an acetic acid moiety, all of which are part of the same molecule. The molecule also includes a hydrochloride group, indicating that it is a hydrochloride salt.
Applications De Recherche Scientifique
Medicine
2-(1-Aminocyclobutyl)acetic acid hydrochloride: is primarily used for scientific research and development within the field of medicine. Its role in the synthesis of pharmaceutical compounds is of particular interest due to its structural properties. The compound can serve as a building block for more complex molecules that may exhibit therapeutic activity. However, specific applications in medicine are not detailed in the available data .
Agriculture
In agriculture, the applications of 2-(1-Aminocyclobutyl)acetic acid hydrochloride are not explicitly mentioned. However, compounds like this are often explored for their potential use in developing new pesticides or as growth regulators. The research in this area focuses on the compound’s interaction with plant physiology and its potential to enhance crop yield or protection .
Material Science
The compound’s role in material science could involve the development of new polymeric materials or coatings. Its chemical structure could be utilized to introduce specific functionalities into polymers or to modify surface properties of materials. Research in this field would be directed towards exploring these possibilities .
Environmental Science
In environmental science, 2-(1-Aminocyclobutyl)acetic acid hydrochloride might be studied for its environmental impact, biodegradability, and potential use in environmental remediation processes. The focus would be on understanding how the compound interacts with environmental factors and assessing its safety profile .
Biochemistry
Biochemically, this compound could be used in enzyme studies, particularly those involving amino acid metabolism. It might act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms or pathways .
Pharmacology
Pharmacological research might investigate 2-(1-Aminocyclobutyl)acetic acid hydrochloride as a precursor or an intermediate in drug synthesis. Its pharmacokinetics, bioavailability, and potential as a prodrug are areas of interest for further exploration .
Chemical Engineering
In chemical engineering, the compound could be examined for its properties under various process conditions. Its stability, reactivity, and behavior during chemical synthesis are crucial for designing efficient and safe industrial processes .
Analytical Chemistry
Analytical chemists may study 2-(1-Aminocyclobutyl)acetic acid hydrochloride to develop new analytical methods or improve existing ones. It could be used as a standard or reference compound in chromatography, spectroscopy, or other analytical techniques .
Safety And Hazards
The safety data sheet for 2-(1-Aminocyclobutyl)acetic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .
Propriétés
IUPAC Name |
2-(1-aminocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPNZCVMJNYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclobutyl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)





![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)
![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)
